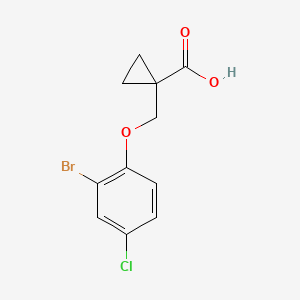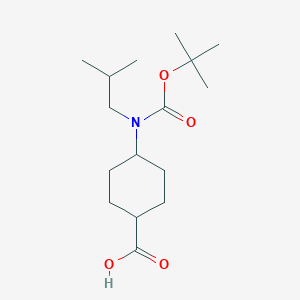![molecular formula C10H11F4NO B12075679 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)
2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of fluorine atoms in the compound enhances its stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound containing a trifluoromethyl group.
Fluorination: The aromatic compound undergoes fluorination to introduce the fluorine atoms at specific positions.
Amination: The fluorinated aromatic compound is then subjected to amination reactions to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure with slight variations in the carbon chain.
4-Fluoro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group and an amino group but differs in the overall structure.
Uniqueness
2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11F4NO/c11-9-2-1-6(3-7(15)5-16)4-8(9)10(12,13)14/h1-2,4,7,16H,3,5,15H2 |
InChI Key |
IZWXGIZHKYNIHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(CO)N)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine](/img/structure/B12075605.png)

![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)


![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B12075632.png)

![2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene](/img/structure/B12075640.png)






